

The Natural Presence of L-Menthyl Lactate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Menthyl lactate*

Cat. No.: B1212839

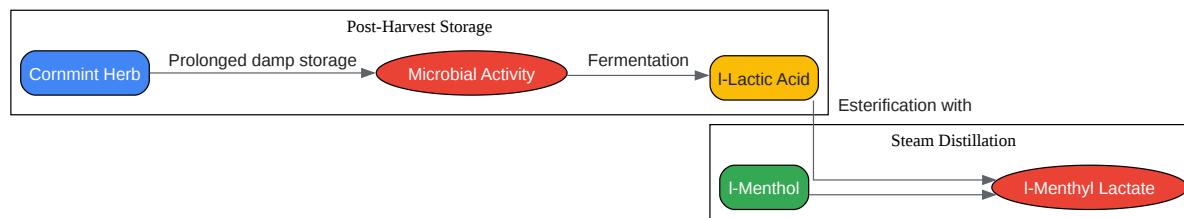
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of **L-Menthyl lactate** in essential oils, with a focus on its formation, quantification, and physiological effects. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Introduction to L-Menthyl Lactate

L-Menthyl lactate is an ester of L-menthol and L-lactic acid, recognized for its mild and long-lasting cooling sensation, which is more subtle and often preferred over the sharp, intense cooling effect of menthol.^[1] While it has been widely synthesized for use in cosmetics, food, and pharmaceutical products, its natural occurrence is a subject of significant interest.


Natural Occurrence and Formation

Contrary to some beliefs that it is purely a synthetic compound, **L-Menthyl lactate** has been identified as a naturally occurring constituent in the essential oil of *Mentha arvensis*, commonly known as cornmint or wild mint, particularly in dementholized cornmint oil from India.^{[1][2]} Its presence in this specific essential oil is attributed to post-harvest agricultural practices.

The proposed mechanism for the natural formation of **L-Menthyl lactate** involves the microbial fermentation of lactic acid on the harvested cornmint herb during periods of prolonged storage

in a damp environment. This microbially-produced L-lactic acid then undergoes esterification with the naturally abundant L-menthol present in the plant material during the steam distillation process used to extract the essential oil. Interestingly, studies have shown that **L-Menthyl lactate** is not typically found in peppermint (*Mentha piperita*) oils from the United States, where different agricultural and processing practices are employed.[2]

Proposed Natural Formation Pathway of L-Menthyl Lactate

[Click to download full resolution via product page](#)

Proposed natural formation of L-Menthyl lactate.

Quantitative Data

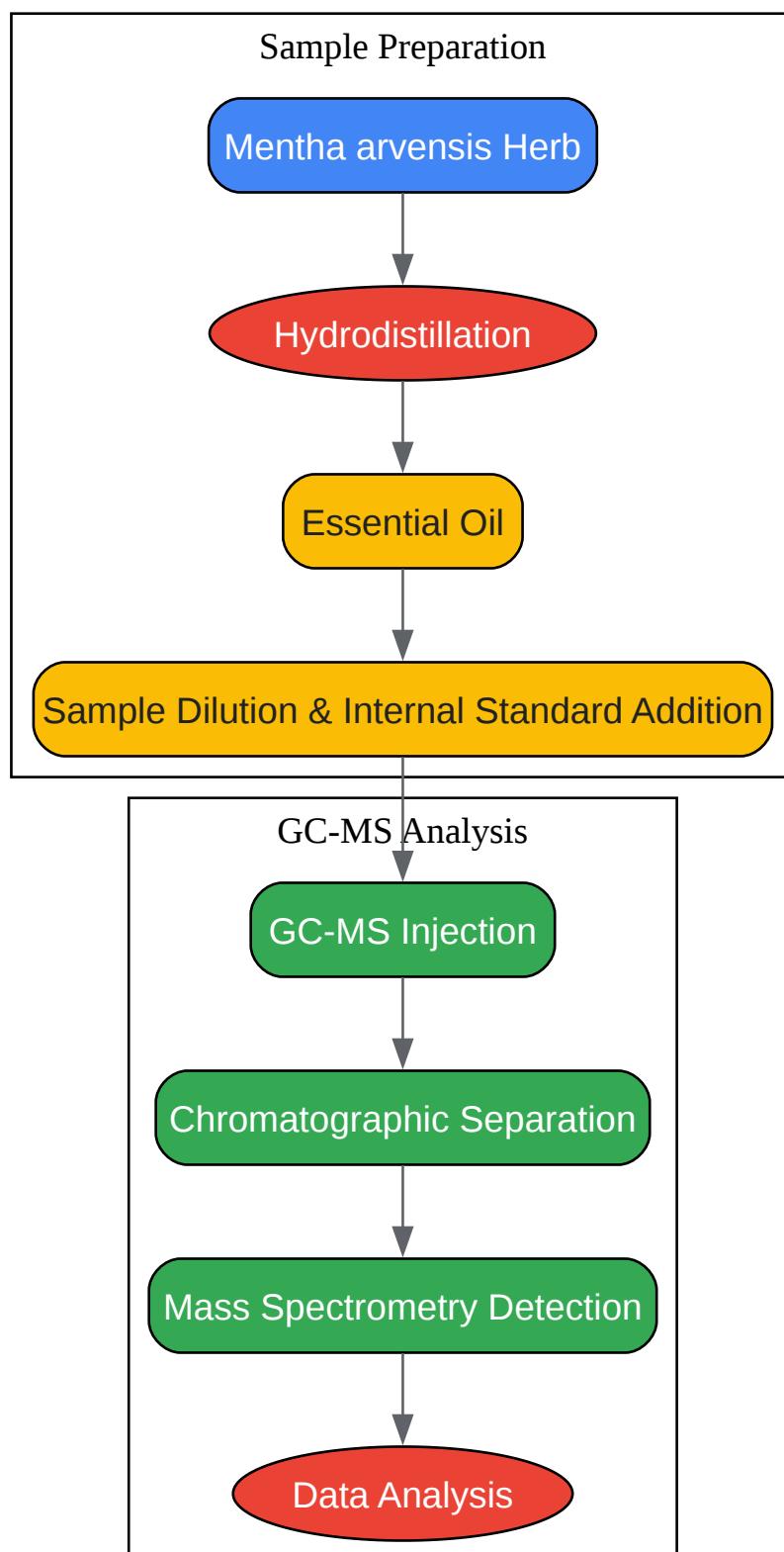
The concentration of naturally occurring **L-Menthyl lactate** in dementholized cormint oil from India has been reported to range from 1 to 15 mg/kg.[2]

Essential Oil Source	Compound	Concentration Range (mg/kg)	Reference
Dementholized Mentha arvensis (Cornmint) Oil from India	l-Menthyl lactate	1 - 15	[2]
Mentha piperita (Peppermint) Oil from the USA	l-Menthyl lactate	Not Detected	[2]

Experimental Protocols

The identification and quantification of **l-Menthyl lactate** in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol based on established analytical methodologies for essential oil components.

Sample Preparation and Extraction


- Essential Oil Extraction: The essential oil from *Mentha arvensis* is obtained through hydrodistillation of the plant material using a Clevenger-type apparatus.
- Sample Preparation for GC-MS Analysis:
 - Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
 - Add a known concentration of an internal standard, such as deuterium-labelled **l-Menthyl lactate** or another suitable non-native compound, to correct for variations in injection volume and instrument response.
 - Dilute the sample with an appropriate solvent (e.g., hexane or ethanol) to a final volume of 10 mL.

GC-MS Analysis

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

- Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for separating the components of the essential oil.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 50-60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 3-5°C/min to 230-250°C.
 - Final hold: Maintain the final temperature for 5-10 minutes.
- Injector and Detector Temperature: 250°C.
- Injection Mode: Splitless or split injection.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Identification: The identification of **I-Menthyl lactate** is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.
- Quantification: The concentration of **I-Menthyl lactate** is determined by creating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

Experimental Workflow for Analysis of I-Menthyl Lactate

[Click to download full resolution via product page](#)

Workflow for **I-Menthyl lactate** analysis.

Physiological Effect: Cooling Sensation and Signaling Pathway

The cooling sensation produced by **I-Menthyl lactate** is a result of its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as a cold sensor in the skin and mucous membranes.

Activation of the TRPM8 Receptor

I-Menthyl lactate acts as an agonist for the TRPM8 receptor.^[3] Binding of **I-Menthyl lactate** to the receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca^{2+}) and sodium (Na^+), into the sensory neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

Studies have shown that **I-Menthyl lactate** activates the TRPM8 channel with an EC₅₀ of 163 μM in an oocyte expression system.^[3]

Signaling Pathway of I-Menthyl Lactate-Induced Cooling

[Click to download full resolution via product page](#)

TRPM8 signaling pathway for cooling sensation.

Conclusion

The natural occurrence of **I-Menthyl lactate** in dementholtized cornmint oil is a fascinating example of how agricultural and processing techniques can influence the chemical composition of essential oils. For researchers and professionals in drug development, understanding the formation, analytical methods, and physiological effects of this compound is crucial for quality control, product development, and exploring its potential therapeutic applications. The mild, long-lasting cooling effect mediated by TRPM8 activation makes **I-Menthyl lactate** a valuable molecule with diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Natural Presence of L-Menthyl Lactate in Essential Oils: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212839#natural-occurrence-of-l-menthyl-lactate-in-essential-oils>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

